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Introduction to Homologous Recombination Deficiency
(HRD) Biology and Clinical Relevance

Homologous recombination deficiency (HRD) represents a critical cellular state in which tumors lose their
ability to effectively repair DNA double-strand breaks through the homologous recombination repair (HRR)
pathway. This genomic instability driver results from deficiencies in key DNA repair genes, most notably
BRCA1 and BRCA2, but extending to numerous other genes in the HRR pathway. The clinical significance
of HRD stems from its role as a predictive biomarker for response to certain targeted therapies, particularly
PARP inhibitors (PARPi) like pamiparib and platinum-based chemotherapies. These therapies exploit the
concept of synthetic lethality, where the simultaneous disruption of both HRR and base excision repair

pathways leads to selective cancer cell death while sparing normal cells. [1] [2]

The prevalence of HRD varies significantly across cancer types, with particularly high rates observed in
high-grade serous ovarian cancer (approximately 50%), triple-negative breast cancer (30%), pancreatic
ductal adenocarcinoma (up to 24% with BRCA1/2 or PALB2 mutations), and metastatic castration-resistant
prostate cancer (approximately 19% with BRCA1/2 mutations). This distribution highlights the importance
of HRD testing across multiple oncology domains, especially as PARP inhibitor indications continue to

expand based on evolving clinical evidence. The recognition that HRD extends beyond germline BRCA
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mutations to include somatic mutations and epigenetic modifications in HRR genes has driven the
development of comprehensive testing approaches that can detect this therapeutic vulnerability across

diverse patient populations. [1] [3] [2]

Pamiparib Properties and Mechanism of Action

Pamiparib (BGB-290) is a selective, potent inhibitor of PARP1 and PARP2 enzymes with distinctive
properties that differentiate it from other PARP inhibitors. Preclinical studies have demonstrated that
pamiparib exhibits 16-fold greater potency than olaparib in BRCA1-mutated MDA-MB-436 breast cancer
xenograft models, highlighting its robust antitumor activity. The compound demonstrates excellent
selectivity for both PARP1 and PARP2 over other PARP family members, with strong PARP-trapping
activity that contributes to its cytotoxic effects in HR-deficient cells. Beyond its inhibitory activity,
pamiparib possesses favorable pharmacokinetic properties, including good oral bioavailability and, most
notably, enhanced blood-brain barrier penetration compared to other PARP inhibitors. This unique
characteristic stems from pamiparib not being a substrate for P-glycoprotein (P-gp) or breast cancer

resistance protein (BCRP), which typically limit central nervous system exposure to other drugs in this class.

[4] [5]

The mechanistic basis for pamiparib's activity relies on the principle of synthetic lethality in HR-deficient
cells. In normal cells, PARP enzymes facilitate repair of DNA single-strand breaks through the base excision
repair pathway. When PARP is inhibited, single-strand breaks progress to double-strand breaks during DNA
replication, which are then repaired by the HR pathway in cells with intact HR function. However, in HR-
deficient cells, the accumulation of unrepaired double-strand breaks leads to genomic instability and cell
death. Pamiparib demonstrates particular synergy with temozolomide (TMZ), a DNA alkylating agent
used in brain tumor treatment, and has shown ability to overcome TMZ resistance in preclinical models,
including in SCLC-derived H209 intracranial xenograft models. This combination approach represents a

promising therapeutic strategy, especially for tumors with central nervous system involvement. [4] [6] [5]

HRD Testing Methodologies and Biomarker Analysis

Genomic Scar Assessment
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Genomic scar analysis represents the most established approach for HRD detection, measuring the
cumulative mutational patterns that result from historical HR deficiency. These permanent signatures of

genomic instability include three well-validated biomarkers:

e Loss of heterozygosity (LOH): Defined as the irreversible loss of one parental allele at a specific
chromosomal locus. The genomic LOH score calculates the percentage of the genome affected by
LOH, with thresholds typically set at >14% for HRD classification. LOH events greater than 15 Mb
are particularly characteristic of HRD. [1] [7]

¢ Telomeric allelic imbalance (TAI): Characterized by allelic imbalances extending to subtelomeric
regions without crossing the centromere. A TAI count >22 is considered indicative of HRD and

correlates with sensitivity to platinum-based chemotherapy. [1]

o Large-scale transitions (LST): Defined as chromosomal breaks between adjacent regions larger than
10 Mb. Tumors are typically classified as LSThigh with >15 LSTs in near-diploid genomes or >20

LSTs in near-tetraploid genomes. [1]

The unweighted sum of these three scores generates a composite genomic instability score (GIS), which
provides greater predictive power than any single biomarker alone. This approach has demonstrated utility in
predicting PARPi response across multiple cancer types, including breast, ovarian, pancreatic, and prostate
cancers. Recent advances have optimized these criteria for specific cancer types; for example, in high-grade
serous ovarian cancer, refined thresholds include LOH >15 Mb and <50 Mb, LST with AI >12 Mb and

distance between them <1 Mb, and TAI >1 Mb, which collectively improve HRD classification accuracy. [1]
[7]

Genetic and Functional Assays

Beyond genomic scars, HRD testing encompasses approaches that directly assess the underlying causes of

HR deficiency:

* HRR gene mutation analysis: Comprehensive evaluation of germline and somatic mutations in genes
involved in the homologous recombination pathway. Beyond BRCA1/2, this includes PALB2, ATM,
RAD51C, RAD51D, BRIP1, and numerous other genes. Biallelic loss (through mutation, deletion, or
promoter hypermethylation) is typically required for HR deficiency. [1] [3]
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¢ Promoter hypermethylation analysis: Assessment of epigenetic silencing of HRR genes, particularly

BRCA1 and RAD51C, which can result in functional HR deficiency without detectable mutations. [1]

e Functional assays: Direct measurement of HR repair capacity, including RAD51 foci formation

assays after DNA damage induction, which provides a functional readout of HR activity regardless of

the underlying genetic cause. [1]

Emerging methodologies include machine learning approaches that leverage comprehensive genomic

profiling data to generate HRD signatures (HRDsig). These algorithms extract copy number features from

segmented copy number profiles and use computational models trained on cases with biallelic BRCA1/2

alterations to identify HRD-positive tumors. Recent research has also demonstrated the feasibility of

predicting HRD status from digital pathology images using deep learning models like the SuRe-

Transformer, which analyzes H&E-stained whole slide images and has achieved an AUROC of 0.887 in

breast cancer. This approach potentially offers a more accessible and cost-effective alternative to molecular

assays. [3] [8]

Table 1: Comparison of Major HRD Testing Methodologies

Biomarkers o Common
Methodology Advantages Limitations

Detected Platforms/Assays
Genomic LOH, TAI, LST Captures Cannot detect Myriad MyChoice

Scar Analysis

HRR Gene
Sequencing

Germline/somatic
mutations in
BRCA1/2, PALB2,
etc.

historical HRD
regardless of
current
mechanism;
Permanent
signature

Identifies
causative
alterations;
Guides familial
risk
assessment

reversions; May
not reflect current
HR status

May miss
epigenetic
silencing;
Requires
interpretation of
VUS

CDx, FoundationOne
CDx

NGS panels,
Comprehensive
Genomic Profiling
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Methodology Blomarkers Advantages Limitations common
Detected Platforms/Assays
Promoter BRCA1, RAD51C Detects Not all methylated Methylation-specific
Methylation hypermethylation epigenetic cases result in PCR, bisulfite
Analysis causes of HRD  functional sequencing
deficiency
Functional RAD51 foci Direct Requires fresh Immunofluorescence-
Assays formation, HR functional tissue; based RAD51 foci
capacity readout; Methodologically
Integrates all complex
HRD
mechanisms
Pathology Al Morphological Low cost; Fast Emerging SuRe-Transformer,
Models features in H&E turnaround; validation; Limited DeepSMILE
slides Uses existing understanding of
specimens features

Standardized HRD Testing Recommendations and

Quality Assurance

Recent consensus recommendations from the Association for Molecular Pathology (AMP), in collaboration
with the Association of Cancer Care Centers and College of American Pathologists, have established best
practice guidelines for clinical HRD testing. Published in June 2025, these recommendations address the
substantial variability in HRD testing methodologies, sample requirements, tumor type applications, and
biomarker interpretation that has complicated clinical implementation. The expert panel developed 12
specific recommendations based on a comprehensive review of over 4,300 scientific publications, survey
data,

professional experience, and consensus agreement. These guidelines focus on improving

standardization, transparency, and quality across clinical laboratories offering HRD testing services. [9]

Key recommendations emphasize the need for comprehensive validation of HRD assays, including
analytical validation to determine accuracy, precision, sensitivity, and specificity for each intended clinical

application. The guidelines address technical aspects of genomic instability scoring, including interpretation
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of genomic scars from tumor and germline next-generation sequencing results, and emphasize the
importance of establishing clinical relevance for HRD biomarkers in specific cancer types. For clinical
laboratories, the recommendations highlight the necessity of clear reporting that includes the specific
biomarkers assessed, the methodologies used, and the evidence supporting clinical utility for the indicated
cancer type. Additionally, the guidelines identify areas where further research and validation are needed to
advance the field, emphasizing that HRD testing standards will continue to evolve as scientific knowledge

and technology progress. [9]

Clinical Trial Evidence and Predictive Value for
Pamiparib

Clinical investigation of pamiparib has encompassed multiple cancer types and therapeutic settings. In the
PARALLEL-303 phase 2 study evaluating pamiparib as maintenance therapy in platinum-sensitive gastric
cancer, the primary endpoint of progression-free survival (PFS) was not met, with median PFS of 3.7 months
for pamiparib versus 2.1 months for placebo (HR 0.8, p=0.1428). However, the numerical improvement and
acceptable safety profile suggested potential clinical activity in selected populations. This highlights the

importance of appropriate patient selection biomarkers for PARPi efficacy across cancer types. [6]

Evidence supporting pamiparib's unique therapeutic potential comes from preclinical and early clinical
studies in brain tumors and brain metastases. The demonstrated blood-brain barrier penetration of
pamiparib, achieving sufficient concentrations to abrogate PARylation in brain tumor tissues at doses as low
as 3 mg/kg in murine models, provides a distinctive advantage over other PARP inhibitors. The synergy
with temozolomide has shown promising results in overcoming temozolomide resistance in intracranial
xenograft models, supporting the ongoing clinical evaluation of this combination (NCT03150862). These
properties position pamiparib as a promising candidate for central nervous system malignancies and solid

tumors with frequent brain metastases. [4] [5]

Table 2: Clinical Evidence for Pamiparib Across Cancer Types
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Cancer . Key Efficacy HRD Biomarker
Study Phase Intervention o
Type Results Association
Gastric Phase 2 Pamiparib mPFS 3.7 mo vs 2.1 LOH status
Cancer (PARALLEL-303) maintenance after mo (placebo); HR explored but not
platinum response 0.8, p=0.1428 predictive
Ovarian Phase 1/2 Pamiparib Antitumor activity in BRCA1/2
Cancer monotherapy advanced solid mutations
tumors and ovarian associated with
cancer response
Breast Phase 2 Pamiparib Antitumor activity in BRCA1/2
Cancer monotherapy HER2-negative mutations
breast cancer associated with
response
Brain Preclinical/Phase Pamiparib + Synergy in HRD and BRCAL1/2
Tumors 1 Temozolomide intracranial models; mutations
Overcame TMZ predictive
resistance
Solid Phase 1 Pamiparib + Clinical benefit in HRD status may
Tumors Tislelizumab (anti- advanced solid enrich for response

PD-1)

tumors

Experimental Protocols for HRD Detection

Next-Generation Sequencing for Genomic Instability Scoring

Objective: To detect genomic scars (LOH, TAI, LST) indicative of historical HRD through comprehensive

genomic profiling.

Sample Requirements:

e Tissue specimens: Formalin-fixed paraffin-embedded (FFPE) tumor samples with 220% tumor
cellularity
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e DNA quality: Minimum of 50ng high-quality DNA (DV200 >30%)
e Matched normal: Required for accurate germline variant identification

Methodology:

¢ DNA extraction: Use commercially available kits following manufacturer's protocols for FFPE
samples.
e Library preparation: Perform hybrid capture-based library preparation targeting the entire exome or
a comprehensive cancer gene panel.
¢ Sequencing: Conduct next-generation sequencing to a minimum mean coverage of 100x for tumor
and 60x for matched normal.
e Bioinformatic analysis:
o Perform somatic variant calling using validated algorithms
o Execute copy number variation analysis using segmented data
o Calculate LOH as percentage of genome with LOH >14%
o Identify LSTs as chromosomal breaks between adjacent regions >10Mb
o Detect TAIls as subtelomeric allelic imbalances
o Compute GIS as the sum of LOH, TAI, and LST scores

Interpretation Criteria:

¢ HRD-positive: GIS >42 (or validated laboratory-specific threshold)
¢ HRD-negative: GIS <42
¢ Inconclusive: Insufficient quality metrics or borderline scores

Quality Control:

¢ Include positive and negative control samples in each run
e Monitor sequencing metrics: on-target rate >80%, uniformity >90%
¢ Verify sample identity through fingerprinting analysis [1] [3] [7]

HRR Gene Mutation Analysis by NGS

Objective: To identify pathogenic germline and somatic variants in genes associated with homologous

recombination repair deficiency.

Sample Requirements:

e Tumor and normal specimens: Matched tumor and normal (blood or buccal) samples
¢ DNA quantity: Minimum 50ng tumor DNA, 20ng normal DNA
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e Sample quality: DV200 >50% for both tumor and normal

Methodology:

¢ DNA extraction: Isolate DNA from tumor and normal samples using standardized protocols.

o Library preparation: Create sequencing libraries using hybridization capture targeting a minimum of
30 HRR genes including BRCAL, BRCA2, PALB2, ATM, RAD51C, RAD51D, and other pathway
genes.

e Sequencing: Perform next-generation sequencing to minimum 500x mean coverage for tumor and
200x for normal.

¢ Variant analysis:

o Identify single nucleotide variants, small insertions/deletions

o Detect copy number variations and large rearrangements

o Annotate variants using population databases and prediction algorithms
o Classify variants according to AMP/ACMG guidelines

Interpretation Criteria:

¢ Pathogenic variants: Truncating mutations in BRCA1/2, biallelic loss of HRR genes
¢ Variant of uncertain significance: Require additional functional validation
e Wild-type: No pathogenic variants detected

Quality Control:

¢ Achieve minimum coverage of 100x for >95% of target bases
¢ Include positive control variants for key HRR genes
e Participate in proficiency testing programs [1] [3]

The following diagram illustrates the homologous recombination repair pathway and the mechanism of

PARP inhibitor action:
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Homologous Recombination Repair Pathway and PARP Inhibitor Mechanism
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Diagram 1: Homologous recombination repair pathway and PARP inhibitor mechanism. The green nodes
represent the normal HR repair process, while the red nodes show the PARP inhibition mechanism that leads

to synthetic lethality in HR-deficient cells.

RADS51 Foci Formation Functional Assay

Objective: To quantitatively assess homologous recombination repair functionality by measuring RAD51

foci formation in response to DNA damage.

Sample Requirements:

¢ Fresh tissue: Optimal from core biopsies processed within 2 hours
e Cell culture: Cells in logarithmic growth phase
¢ Reagents: RAD51 antibody, yH2AX antibody, DNA damage inducer (e.qg., irradiation)
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Methodology:

e Sample preparation:

o Prepare single-cell suspension from tumor tissue
o Plate cells on chamber slides at appropriate density
o Culture for 24 hours to allow attachment

e DNA damage induction:

o Expose cells to 5-10 Gy ionizing radiation
o Incubate for 4-6 hours to allow foci formation
o Include untreated controls

e Immunofluorescence staining:

o Fix cells with 4% paraformaldehyde for 15 minutes

o Permeabilize with 0.5% Triton X-100 for 10 minutes

o Block with 5% BSA for 1 hour

o Incubate with primary anti-RAD51 antibody (1:1000) overnight at 4°C
o Incubate with fluorescent secondary antibody (1:2000) for 1 hour

o Counterstain with DAPI for nuclear visualization

e Imaging and quantification:

o Acquire images using high-content fluorescence microscope
o Count RAD51 foci in at least 100 yH2AX-positive cells
o Calculate mean RAD51 foci per nucleus

Interpretation Criteria:

e HR-proficient: >5 RAD51 foci per nucleus in irradiated cells
¢ HR-deficient: <5 RAD51 foci per nucleus in irradiated cells
¢ Inconclusive: Poor cell viability or technical artifacts

Quality Control:

¢ Include known HR-proficient and HR-deficient cell line controls
e Monitor DNA damage induction through yH2AX staining
e Maintain consistent imaging parameters across experiments [1]
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The following workflow illustrates the comprehensive approach to HRD testing integration in clinical

development:

Comprehensive HRD Testing Integration in Clinical Development

Patient Identification
with Advanced Cancer

Click to download full resolution via product page

Diagram 2: Comprehensive HRD testing integration in clinical development, illustrating the workflow from

patient identification through treatment monitoring.

Conclusion and Future Directions

The field of HRD testing continues to evolve rapidly, with ongoing refinements in biomarker selection,
assay methodologies, and clinical applications. The recent publication of standardized guidelines by the
Association for Molecular Pathology represents a significant step toward harmonizing testing approaches
across laboratories, addressing the substantial variability that has complicated clinical implementation. For
pamiparib development, comprehensive HRD assessment remains crucial for identifying appropriate
patient populations most likely to benefit from treatment, particularly given its unique properties including

blood-brain barrier penetration and synergy with temozolomide. [9] [4]

Future directions in HRD testing include the development of more dynamic assessments that can capture
changes in HR status over time, particularly in response to therapy and the emergence of resistance
mechanisms such as reversion mutations. The integration of artificial intelligence approaches, both in
genomic analysis and digital pathology, holds promise for more accessible and cost-effective HRD
assessment. Additionally, the combination of PARP inhibitors like pamiparib with other therapeutic
modalities, including immunotherapy and targeted agents, necessitates a deeper understanding of the
interplay between DNA repair deficiency and other signaling pathways. As these advances continue, HRD
testing will likely expand beyond current applications to encompass broader cancer types and treatment

combinations, further solidifying its role as a critical component of precision oncology. [1] [8] [7]
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diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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